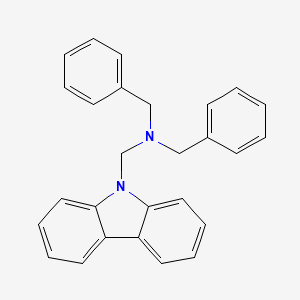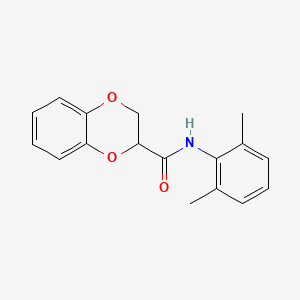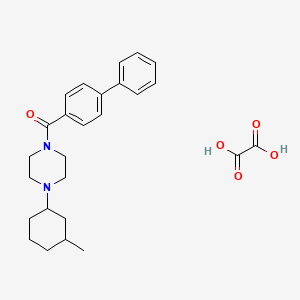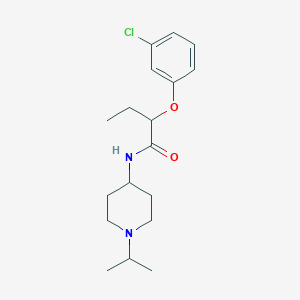![molecular formula C16H25N3O4S B5158685 N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a drug that belongs to the class of sulfonamide derivatives. It is also known as E-3810 and is a potent inhibitor of the vascular endothelial growth factor receptor (VEGFR)-2 tyrosine kinase. This drug has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of cancer and other diseases.
Mécanisme D'action
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide is a potent inhibitor of the VEGFR-2 tyrosine kinase. This receptor is critical for the growth and survival of endothelial cells, which are the cells that form the inner lining of blood vessels. By inhibiting this receptor, this compound prevents the formation of new blood vessels, which is a critical step in the growth and spread of tumors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the phosphorylation of VEGFR-2 and downstream signaling pathways, which are critical for the growth and survival of endothelial cells. In addition, it has been shown to inhibit the proliferation and migration of endothelial cells, which are critical steps in the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide in lab experiments include its potency and specificity for VEGFR-2. It has been shown to be a highly effective inhibitor of this receptor, which makes it a valuable tool for studying the role of VEGFR-2 in various biological processes. However, its limitations include its potential toxicity and the need for careful dosing to avoid off-target effects.
Orientations Futures
There are several future directions for the study of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide. One potential direction is to investigate its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another potential direction is to investigate its use in other diseases, such as age-related macular degeneration and diabetic retinopathy, which are also characterized by abnormal blood vessel growth. Finally, further studies are needed to investigate the potential side effects and toxicity of this drug in humans, as well as its optimal dosing and administration regimens.
Méthodes De Synthèse
The synthesis of N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide involves several steps. The first step is the protection of the amine group of piperazine with a Boc (tert-butoxycarbonyl) group. The second step is the reaction of the protected piperazine with 2-methoxy-5-nitrobenzenesulfonyl chloride to form the corresponding sulfonyl piperazine derivative. The third step is the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The fourth step is the deprotection of the Boc group using trifluoroacetic acid. Finally, the resulting amine is reacted with 2-methoxy-5-[(prop-2-ynyloxy)methyl]phenylboronic acid to form this compound.
Applications De Recherche Scientifique
N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of tumors. These findings suggest that this compound may have potential as a cancer therapy.
Propriétés
IUPAC Name |
N-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxyphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-4-16(20)17-14-12-13(6-7-15(14)23-3)24(21,22)19-10-8-18(5-2)9-11-19/h6-7,12H,4-5,8-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVBVHIJEBABMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[3-acetyl-2-(4-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5158612.png)

![5-{3-chloro-4-[(2-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5158627.png)


![2-bromo-4-chloro-1-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5158644.png)
![ethyl 1-[5-(methoxymethyl)-2-furoyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5158645.png)
![N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5158649.png)
![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5158659.png)


![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)